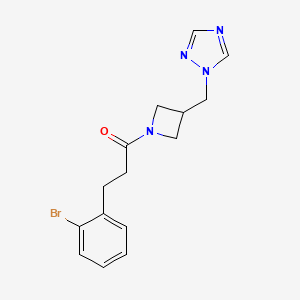

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one

Description

Propriétés

IUPAC Name |

3-(2-bromophenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O/c16-14-4-2-1-3-13(14)5-6-15(21)19-7-12(8-19)9-20-11-17-10-18-20/h1-4,10-12H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGCAPGANLUKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2Br)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, often involving the cycloaddition of an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions.

Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azide derivatives or other substituted products.

Applications De Recherche Scientifique

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is a chemical compound featuring a triazole ring, an azetidine ring, and a bromophenyl group. The combination of these three groups in one molecule makes it unique, and allows for specific interactions with molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides structural rigidity, and the bromophenyl group can enhance binding affinity through halogen bonding.

Similar Compounds :

- 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylpropan-1-one This compound lacks the bromine atom, which may affect its binding affinity and reactivity.

- 1-(3-((1H-1,2,4-triazol-1-yl)methyl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one: This compound contains a pyrrolidine ring instead of an azetidine ring, which may influence its structural properties and biological activity.

Potential Applications

The applications of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one lie in medicinal chemistry and pharmacology. As an anti-inflammatory agent, it is a candidate for drug development targeting chronic inflammatory diseases, and its unique structural features may lend themselves to further modifications that could enhance its therapeutic efficacy or broaden its application spectrum.

Mécanisme D'action

The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides structural rigidity. The bromophenyl group can enhance binding affinity through halogen bonding.

Comparaison Avec Des Composés Similaires

Core Structural Analog: 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Structure: This compound replaces the azetidine and 2-bromophenyl groups with methoxyphenyl substituents. Synthesis: Prepared via solvent-free conjugated addition of 1,2,4-triazole to chalcones using an ionic organic catalyst, achieving moderate yields (green metrics: 0.61 atom economy, 0.18 E-factor) . Comparison:

- Electron Effects : Methoxy groups are electron-donating, contrasting with the electron-withdrawing bromine in the target compound. This difference may alter binding affinity to biological targets like cytochrome P450 enzymes.

- Synthesis : The target compound’s azetidine incorporation likely requires distinct synthetic steps, such as azetidine ring formation or bromophenyl substitution, which may affect scalability.

Epoxiconazole: A Commercial Triazole Fungicide

Structure: Contains a triazole linked to an epoxide ring and chlorophenyl/fluorophenyl groups . Mechanism: Inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. Comparison:

- Ring System : The target compound’s azetidine may offer improved metabolic stability over epoxiconazole’s epoxide, which is prone to hydrolysis.

- Substituents : Bromine’s larger atomic radius vs. chlorine/fluorine in epoxiconazole could enhance hydrophobic interactions in target binding pockets.

- Application : Epoxiconazole is widely used in agriculture; the target compound’s efficacy remains speculative without empirical data.

Nitro-Triazole Derivatives

Structure: Compounds like 2-(2,4-disubstituted phenyl)-1-(3-nitro-1H-1,2,4-triazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol feature nitro and dual triazole groups . Synthesis: Involves refluxing triazole derivatives with nitro-triazoles in ethanol . Comparison:

- Bioactivity : Nitro groups may enhance antibacterial activity but could increase toxicity risks.

Fluorinated Triazoles

Structure : Fluorinated analogs (e.g., N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide) highlight fluorine’s role in bioavailability .

Comparison :

- Bioavailability : Fluorine’s small size and high electronegativity improve membrane permeability, whereas bromine’s bulk may limit absorption.

- Synthetic Complexity : Introducing fluorine often requires specialized reagents, whereas bromination is more straightforward.

Activité Biologique

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an azetidine ring, a triazole moiety, and a bromophenyl group. These components contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Structural Features

The structural characteristics of the compound play a crucial role in its biological activity. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Description | Biological Activity |

|---|---|---|

| Azetidine Ring | A four-membered nitrogen-containing ring | Antimicrobial properties |

| Triazole Moiety | A five-membered ring with three nitrogen atoms | Antifungal and anticancer effects |

| Bromophenyl Group | A phenyl ring substituted with bromine | Enhanced binding affinity |

The mechanism of action for 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one involves interactions with specific molecular targets such as enzymes and receptors. The triazole ring is known for its ability to form hydrogen bonds and engage in π-π interactions, which can modulate enzymatic activity. The azetidine ring adds structural rigidity, while the bromophenyl group may enhance binding affinity through halogen bonding .

Antimicrobial Activity

Research indicates that compounds featuring azetidine and triazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazole are effective against a range of pathogens, including bacteria and fungi. The presence of the azetidine structure further contributes to this activity by potentially disrupting microbial cell membranes or interfering with metabolic pathways .

Anticancer Activity

The anticancer potential of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one has been explored in various studies. The compound's ability to inhibit DNA topoisomerase I has been linked to its cytotoxic effects on cancer cells. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as PC-3 prostate cancer cells at concentrations ranging from 8.2 to 32.1 μM .

Case Studies

Several case studies highlight the biological efficacy of compounds related to 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with azetidine structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research focusing on Mannich bases has shown that similar compounds possess cytotoxic activity against multiple cancer types. One study reported that derivatives with triazole functionalities demonstrated enhanced cytotoxicity compared to their non-triazole counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.